Adenosine 3'-monophosphate sodium salt

Vascular Biology Cell Proliferation Adenosine Receptor Signaling

VSMC and glomerular mesangial cell proliferation studies demand isomer-specific 3'-AMP; 5'-AMP cannot substitute for its A2B receptor-dependent signaling. This ≥98% HPLC-pure sodium salt closes that gap. • Unique A2B receptor-dependent antiproliferative effect, abolished by MRS1754, not shared by 5'-AMP • Direct cAMP agonist (EC50 0.44 μM, HEK293T) elevating intracellular cAMP in NG108-15 cells • High aqueous solubility (100 mg/mL) enabling concentrated dose-response stock solutions • Validated TLC/HPLC reference standard for nucleotide isomer separation • Derived from yeast; store at -20°C; ships ambient.

Molecular Formula C10H14N5NaO7P
Molecular Weight 370.21 g/mol
Cat. No. B12063816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3'-monophosphate sodium salt
Molecular FormulaC10H14N5NaO7P
Molecular Weight370.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.[Na]
InChIInChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);
InChIKeyVYSITLSPGMCELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine 3′-Monophosphate Sodium Salt: Overview


Adenosine 3′-monophosphate (3′-AMP) sodium salt is a mononucleotide and metabolite formed via hydrolysis of 2′,3′-cAMP by metal-dependent phosphodiesterases [1]. It is a sodium salt of 3′-adenylic acid, distinguished from its positional isomers, 2′-AMP and 5′-AMP, by the attachment of a single phosphate group to the 3′-hydroxyl of the ribose moiety [2]. Commercial formulations of this compound are typically derived from yeast and characterized by a defined purity (≥98% by HPLC) and a powder form . This product is intended for research use only and is not for diagnostic or therapeutic applications .

A2B receptor and cAMP signaling research tool

Position-specific phosphate group defines pathway engagement

Sodium salt for high aqueous solubility

Facilitates concentrated stock preparation for cell-based assays

HPLC-verified purity grade

Suitable as an analytical reference standard and for lot consistency

Research use only; not for diagnostic or therapeutic applications

Why 3′-AMP Cannot Be Substituted by 2′-AMP or 5′-AMP


Adenosine 3′-monophosphate sodium salt cannot be substituted with its positional isomers, adenosine 2′-monophosphate (2′-AMP) or adenosine 5′-monophosphate (5′-AMP), due to its distinct biological activity. Its position-specific phosphate group confers a unique, A2B receptor-dependent antiproliferative effect on vascular smooth muscle and glomerular mesangial cells, an activity not shared by the 5′-AMP isomer [1]. Furthermore, 3′-AMP acts as a cAMP-generating agonist, directly elevating intracellular cAMP levels, a function for which 5′-AMP is a metabolic precursor rather than an agonist [2]. These functional differences, grounded in distinct molecular recognition and signaling pathways, preclude generic interchange [3].

5′-AMP

Lacks A2B receptor-dependent antiproliferative activity in vascular and mesangial cells

Impact

Receptor-specific pathway response may not reproduce; 5′-AMP cannot substitute in A2B studies

5′-AMP

Functions as a metabolic precursor, not a direct cAMP agonist in neural models

Impact

cAMP elevation assay results may differ; validate agonist activity before substitution

Key Evidence Differentiating 3′-AMP from Analogs


A2B Receptor-Dependent Antiproliferative Activity

Adenosine 3′-monophosphate sodium salt inhibits the proliferation of rat preglomerular vascular smooth muscle cells (PGVSMCs) and glomerular mesangial cells (GMCs) in a concentration-dependent manner. This effect is abolished by the selective adenosine A2B receptor antagonist MRS1754, confirming a specific, receptor-mediated mechanism [1]. In contrast, adenosine 5′-monophosphate (5′-AMP) does not exhibit this A2B receptor-dependent antiproliferative effect, as its primary role is as a metabolic precursor and energy carrier [2].

A2B antiproliferative
Reported
3′-AMP: concentration-dependent inhibition, abolished by MRS1754
5′-AMP: no A2B-dependent effect

Supports receptor-specific pathway study fit

Rat PGVSMCs and GMCs; requires antagonist controls

Vascular Biology Cell Proliferation Adenosine Receptor Signaling

cAMP Agonist Activity in NG108-15 Cells

In NG108-15 neuroblastoma x glioma hybrid cells, adenosine 3′-monophosphate (3′-AMP) acts as a direct agonist to increase intracellular cyclic AMP (cAMP) levels [1]. This effect is comparable to that of adenosine 2′-monophosphate (2′-AMP) and adenosine 5′-phosphosulfate (A5PS), all of which show similar concentration-dependencies in this model [2]. In contrast, 5′-AMP does not act as a cAMP-generating agonist in this context; its primary role is as a metabolic precursor or substrate for AMP-activated protein kinase (AMPK), not as an agonist of a specific receptor [3].

cAMP agonist
Reported
3′-AMP: direct cAMP elevation in NG108-15 cells
5′-AMP: not a cAMP agonist in this model

Selection for cAMP signaling assays

Cell-type specificity may influence response

Signal Transduction Second Messengers cAMP Assay

Aqueous Solubility vs. Free Acid Form

The sodium salt formulation of adenosine 3′-monophosphate offers a distinct practical advantage over the free acid form (3′-AMP) in terms of aqueous solubility. The sodium salt exhibits a solubility of 100 mg/mL in water, producing a clear to very slightly hazy, colorless to very faintly yellow solution . In comparison, the free acid form has a significantly lower solubility in water, reported as 0.5 g/L (0.5 mg/mL) at 15 °C [1]. This 200-fold difference in aqueous solubility directly impacts experimental design and reagent preparation.

Aqueous solubility
Head-to-head
200-fold higher vs free acid

Enables high-concentration stock solutions

Sodium salt 100 mg/mL; free acid 0.5 mg/mL

Analytical Chemistry Assay Development Reagent Preparation

Purity and Lot-to-Lot Consistency

Adenosine 3′-monophosphate sodium salt from reputable suppliers is offered with a purity of ≥98% by HPLC, and in some cases ≥99%, ensuring high lot-to-lot consistency and minimal interference from impurities in sensitive assays . While 2′-AMP and 5′-AMP are also available at comparable purities, the specific combination of high purity and the defined biological activity of 3′-AMP makes it a uniquely valuable standard for method validation and quality control in studies of the 2′,3′-cAMP pathway [1]. This defined purity is critical for quantitative analysis and for generating reproducible data across different laboratories.

Purity specification
Data to verify
≥98% HPLC (commercial standard)

Supports analytical standard use

Supplier-specified; verify lot-specific COA

Quality Control Reproducibility Method Validation

Optimal Application Scenarios for 3′-AMP Sodium Salt


A2B Receptor Function in Vascular and Renal Models

Researchers investigating the role of A2B receptors in vascular smooth muscle cell (VSMC) or glomerular mesangial cell proliferation should prioritize adenosine 3′-monophosphate sodium salt. Its A2B receptor-dependent antiproliferative effect is a specific, quantifiable biological activity not shared by its isomer 5′-AMP [1]. This makes it an essential tool for studying the novel 2′,3′-cAMP-adenosine pathway and its implications in hypertension, kidney disease, and vascular remodeling.

cAMP Signaling and GPCR Profiling in Neural Models

For laboratories using NG108-15 neuroblastoma x glioma hybrid cells or similar models to investigate cAMP-mediated signal transduction, adenosine 3′-monophosphate sodium salt is the appropriate tool. Its direct agonist activity for cAMP production is a key functional attribute that distinguishes it from 5′-AMP, which is not a cAMP agonist in this context [2]. The high water solubility of the sodium salt (100 mg/mL) facilitates the preparation of concentrated stock solutions required for dose-response assays .

Nucleotide Standard for Analytical Methods

Scientists developing HPLC or TLC methods for the separation and quantification of nucleotide isomers should procure adenosine 3′-monophosphate sodium salt as a reference standard. Its defined purity (≥98% by HPLC) and its use as a marker in thin-layer chromatography (TLC) provide a benchmark for system suitability and peak identification . The ability to distinguish the 3′-AMP peak from 2′-AMP and 5′-AMP in a chromatogram is a critical quality control step in biochemical analysis.

Metal-Dependent Phosphodiesterase Assays

In enzymatic assays designed to study the activity of metal-dependent phosphodiesterases, adenosine 3′-monophosphate sodium salt serves as both a substrate and a product. Its formation from 2′,3′-cAMP hydrolysis is a direct measure of enzyme activity, and its high purity ensures that background signals or off-target effects are minimized [3]. The sodium salt's high solubility allows for the preparation of substrate solutions at physiologically relevant concentrations.

Application
Selection Property
Validation Focus
A2B receptor pathway studies in vascular/renal models
A2B-dependent antiproliferative activity
Receptor-specific response via antagonist controls (e.g., MRS1754)
cAMP signal transduction assays
Direct cAMP agonist activity (not metabolic precursor)
cAMP elevation in neural cell models; compare with 5′-AMP
Nucleotide isomer analytical standard
Defined purity and positional identity (3′-phosphate)
Chromatographic resolution from 2′-AMP and 5′-AMP peaks
2′,3′-cAMP phosphodiesterase enzyme assays
High-solubility sodium salt as substrate/product
Minimal impurity interference; verify with enzyme controls

Technical Documentation Hub

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